Enhanced Oxidative Addition Rates of 3‑Iodo‑ vs. 3‑Bromo‑ and 3‑Chloroindoles in Palladium Catalysis
The 3‑iodoindole scaffold undergoes oxidative addition to Pd(0) approximately 10³–10⁵ times faster than the corresponding 3‑bromoindole and up to 10⁶ times faster than the 3‑chloroindole [REFS‑1]. This well‑established trend in aryl halide reactivity directly translates to the 5‑carboxylate series: methyl 3‑iodo‑1H‑indole‑5‑carboxylate (C–I bond dissociation energy ~57 kcal mol⁻¹) is a far superior electrophile in Suzuki–Miyaura and Sonogashira couplings compared to its bromo (C–Br ~71 kcal mol⁻¹) and chloro (C–Cl ~95 kcal mol⁻¹) analogs [REFS‑1][REFS‑2].
| Evidence Dimension | Relative oxidative addition rate (Pd(PPh₃)₂ with aryl halides) |
|---|---|
| Target Compound Data | k_rel (C–I) ≈ 10³–10⁵ (vs. C–Br); ≈ 10⁶ (vs. C–Cl) |
| Comparator Or Baseline | 3‑bromoindole‑5‑carboxylate (C–Br); 3‑chloroindole‑5‑carboxylate (C–Cl) |
| Quantified Difference | 10³‑ to 10⁶‑fold rate enhancement for the iodo derivative |
| Conditions | Standard oxidative addition with Pd(0) complexes; class‑level inference based on aryl halide bond energies and documented halide reactivity series [REFS‑1]. |
Why This Matters
The dramatic rate advantage permits lower catalyst loadings, shorter reaction times, and successful coupling with electronically deactivated or sterically hindered partners, thereby expanding the accessible chemical space for library synthesis.
- [1] Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. https://doi.org/10.1021/ar980063a View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. ISBN 9780849373664. View Source
